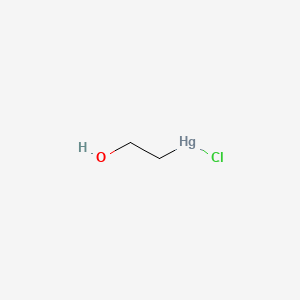
Chloro(2-hydroxyethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-hydroxyethyl)mercury is an organomercury compound with the molecular formula C₂H₅ClHgO
Preparation Methods
The synthesis of Chloro(2-hydroxyethyl)mercury typically involves the reaction of mercury(II) chloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Chloro(2-hydroxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: It can undergo substitution reactions where the chloro or hydroxyethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloro(2-hydroxyethyl)mercury has been studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It has been investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research has explored its potential use in medical diagnostics and treatments, particularly in the context of mercury-based therapies.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-hydroxyethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to toxic effects. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular redox balance .
Comparison with Similar Compounds
Chloro(2-hydroxyethyl)mercury can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds contain mercury and exhibit similar toxicological properties, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Methylmercury: Known for its neurotoxic effects and bioaccumulation in the food chain.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the body compared to methylmercury.
Properties
CAS No. |
2090-53-1 |
|---|---|
Molecular Formula |
C2H5ClHgO |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
chloro(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H5O.ClH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChI Key |
VICZSHULGAWQBF-UHFFFAOYSA-M |
Canonical SMILES |
C(C[Hg]Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


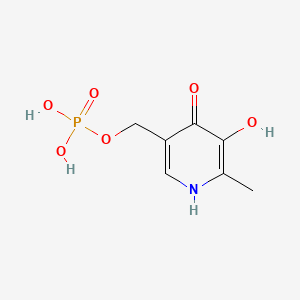
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
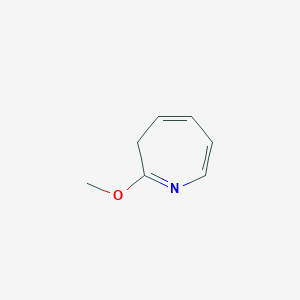
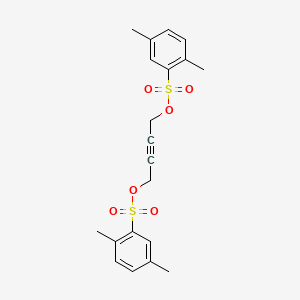


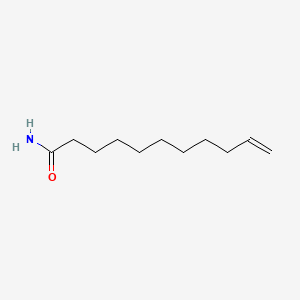
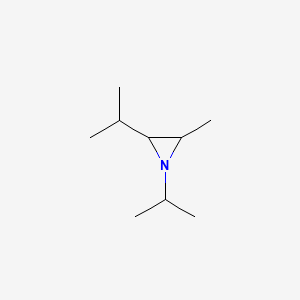
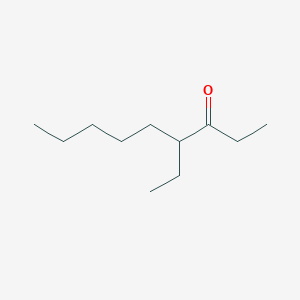

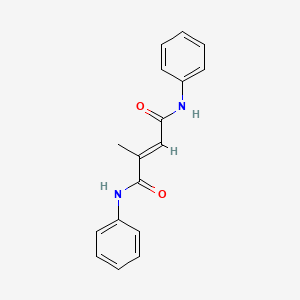
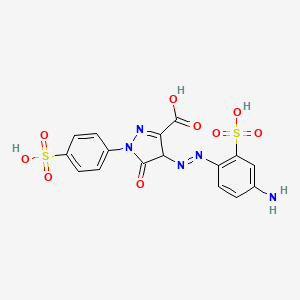
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
